1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol
CAS No.:
Cat. No.: VC20468004
Molecular Formula: C9H11BrFNO
Molecular Weight: 248.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H11BrFNO |
|---|---|
| Molecular Weight | 248.09 g/mol |
| IUPAC Name | 1-amino-3-(5-bromo-2-fluorophenyl)propan-2-ol |
| Standard InChI | InChI=1S/C9H11BrFNO/c10-7-1-2-9(11)6(3-7)4-8(13)5-12/h1-3,8,13H,4-5,12H2 |
| Standard InChI Key | DPQDFHFBAIYELH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1Br)CC(CN)O)F |
Introduction
1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol is an organic compound characterized by its complex structure, which includes an amino group, a secondary alcohol, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C10H12BrFNO, indicating a molecular weight of approximately 248.09 g/mol, although this value might slightly vary based on the specific isomer or conditions. This compound has garnered significant attention in medicinal chemistry and material science due to its potential biological activities and chemical reactivity.
Synthesis Methods
The synthesis of 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol typically involves multi-step organic reactions. Common methods include:
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Nucleophilic Substitution: Involves the reaction of a suitable precursor with a nucleophile to introduce the amino group.
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Electrophilic Aromatic Substitution: Used to introduce the bromine and fluorine substituents onto the phenyl ring.
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Reduction Reactions: May be employed to form the alcohol group from a carbonyl precursor.
These methods can be optimized for high yield and purity using automated systems in industrial settings.
Biological Activity and Applications
1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol is of significant interest in medicinal chemistry due to its potential interactions with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with biological macromolecules, while the halogen substituents may enhance binding affinity through halogen bonding interactions. These properties make it a candidate for further studies in pharmacology and biochemistry, particularly for developing new therapeutic agents targeting specific biological pathways.
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential therapeutic agent due to interactions with enzymes and receptors. |
| Material Science | May be used in the development of new materials with enhanced properties. |
| Pharmacology | Studies focus on its pharmacodynamics and pharmacokinetics. |
Interaction Studies
Interaction studies involving 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol focus on its binding affinity with biological targets. Techniques such as molecular docking and biochemical assays are used to understand its pharmacodynamics and pharmacokinetics. The presence of halogen atoms can significantly alter interaction profiles compared to non-halogenated analogs, enhancing its potential as a therapeutic agent.
Related Compounds
Several compounds share structural similarities with 1-Amino-3-(5-bromo-2-fluorophenyl)propan-2-ol, including:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol | C9H11BrFNO | Contains a primary alcohol instead of a secondary alcohol. |
| 1-Amino-3-(2-bromo-5-fluorophenyl)propan-2-ol | C10H12BrFNO | Different positioning of bromine and fluorine on the phenyl ring. |
| 1-Amino-3-(4-bromo-2-fluorophenyl)propan-2-ol | C10H12BrFNO | Bromine and fluorine substituents at different positions on the phenyl ring. |
These compounds exhibit varying degrees of biological activity influenced by their halogen substitutions, making them valuable for comparative studies in medicinal chemistry.
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